molecular formula C12H30N6 B14691867 N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine CAS No. 31295-53-1

N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine

Cat. No.: B14691867
CAS No.: 31295-53-1
M. Wt: 258.41 g/mol
InChI Key: QGFXWLUNWJUSNL-UHFFFAOYSA-N
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Description

N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C10H25N5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its multiple amino groups and a piperazine ring, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with piperazine and other reagents under controlled conditions. One common method includes:

    Reacting ethylenediamine with piperazine: This reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions.

    Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.

    Medicine: Explored for its potential in developing new therapeutic agents, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism by which N1,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The multiple amino groups and the piperazine ring provide multiple binding sites, allowing it to interact with various molecular targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylethylenediamine: Similar structure but lacks the piperazine ring.

    N,N-Bis(2-aminoethyl)ethylenediamine: Similar structure but with different substituents on the nitrogen atoms.

    N-(2-Aminoethyl)piperazine: Contains the piperazine ring but with fewer amino groups.

Uniqueness

N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine is unique due to its combination of multiple amino groups and a piperazine ring, providing versatile binding sites for complex formation. This makes it particularly useful in applications requiring strong and stable interactions with metal ions and other molecules.

Properties

CAS No.

31295-53-1

Molecular Formula

C12H30N6

Molecular Weight

258.41 g/mol

IUPAC Name

N'-(2-aminoethyl)-N'-[2-(2-piperazin-1-ylethylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C12H30N6/c13-1-7-17(8-2-14)9-3-15-4-10-18-11-5-16-6-12-18/h15-16H,1-14H2

InChI Key

QGFXWLUNWJUSNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCCN(CCN)CCN

Origin of Product

United States

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